Cas no 2649075-16-9 (4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene)

4-Bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene is a specialized aromatic compound featuring a reactive isocyanate group bound to a cyclopropane ring, along with bromo and methoxy substituents on the benzene core. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing cyclopropane-containing scaffolds or functionalized aromatic systems. The isocyanate group enables efficient derivatization via nucleophilic addition or cycloaddition reactions, while the bromo substituent offers further reactivity for cross-coupling transformations. This compound is suited for applications in medicinal chemistry and materials science, where controlled functionalization and stereochemical precision are required. Careful handling is advised due to the moisture-sensitive isocyanate moiety.
4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene structure
2649075-16-9 structure
Product Name:4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene
CAS No:2649075-16-9
MF:C11H10BrNO2
MW:268.106602191925
CID:6173399
PubChem ID:105516740
Update Time:2025-05-21

4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene
    • 2649075-16-9
    • EN300-1912291
    • Inchi: 1S/C11H10BrNO2/c1-15-10-3-2-8(12)6-9(10)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3
    • InChI Key: INPDAKRBPXKFSO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C1(CC1)N=C=O)OC

Computed Properties

  • Exact Mass: 266.98949g/mol
  • Monoisotopic Mass: 266.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 38.7Ų

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Additional information on 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene

Research Briefing on 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene (CAS: 2649075-16-9) in Chemical Biology and Pharmaceutical Applications

The compound 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene (CAS: 2649075-16-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and biological relevance.

Recent studies highlight the role of 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene as a versatile intermediate in the synthesis of complex heterocyclic scaffolds. The presence of both isocyanate and bromo-methoxy functional groups enables diverse chemical transformations, making it a valuable building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of covalent inhibitors targeting cysteine proteases, a key enzyme family in inflammatory and oncogenic pathways.

Structural analyses of 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene reveal that the cyclopropyl-isocyanate moiety confers enhanced stability compared to linear analogs, while the bromo-methoxy substitution pattern facilitates regioselective cross-coupling reactions. This dual functionality has been exploited in the synthesis of PROTACs (Proteolysis Targeting Chimeras), as reported in a 2024 ACS Chemical Biology paper, where the compound served as a linker between target-binding and E3 ligase-recruiting moieties.

From a pharmacological perspective, derivatives of 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene have shown promising activity against protein kinases involved in autoimmune disorders. Computational docking studies suggest that the rigid cyclopropyl group optimally positions the molecule in the ATP-binding pocket of specific kinases, while the isocyanate group enables irreversible binding to non-catalytic cysteine residues. This mechanism was validated in cellular assays showing sustained target engagement.

The compound's safety profile and metabolic stability are currently under investigation, with preliminary ADME studies indicating favorable pharmacokinetic properties. However, researchers caution that the reactive isocyanate group may require careful optimization to balance potency and selectivity. Ongoing structure-activity relationship (SAR) studies aim to address this challenge while expanding the therapeutic potential of this chemical scaffold.

In conclusion, 4-bromo-2-(1-isocyanatocyclopropyl)-1-methoxybenzene represents an important tool in contemporary drug discovery, particularly for targeted covalent inhibitor design. Its unique combination of stability and reactivity positions it as a valuable intermediate for developing next-generation therapeutics, with applications ranging from oncology to immunology. Future research directions include exploring its use in fragment-based drug discovery and as a platform for bifunctional molecule development.

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